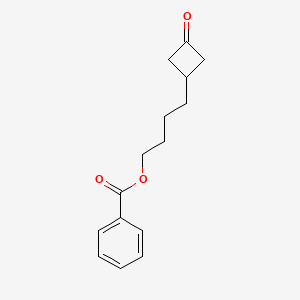
4-(3-Oxocyclobutyl)butyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Oxocyclobutyl)butyl benzoate is an organic compound with the molecular formula C15H18O3 It is a derivative of benzoic acid and contains a cyclobutyl ketone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxocyclobutyl)butyl benzoate typically involves the esterification of benzoic acid with 4-(3-oxocyclobutyl)butanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Oxocyclobutyl)butyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives or cyclobutanone derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3-Oxocyclobutyl)butyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 4-(3-Oxocyclobutyl)butyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclobutyl ketone moiety may play a crucial role in its binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Oxocyclobutyl benzoate
- tert-Butyl (3-oxocyclobutyl)methylcarbamate
- 3-Hydroxycyclohexyl benzoate
Uniqueness
4-(3-Oxocyclobutyl)butyl benzoate is unique due to its specific structural features, such as the cyclobutyl ketone moiety and the butyl linker
Propriétés
Formule moléculaire |
C15H18O3 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
4-(3-oxocyclobutyl)butyl benzoate |
InChI |
InChI=1S/C15H18O3/c16-14-10-12(11-14)6-4-5-9-18-15(17)13-7-2-1-3-8-13/h1-3,7-8,12H,4-6,9-11H2 |
Clé InChI |
XFAUJGUMRBDXAU-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1=O)CCCCOC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















